4-Methoxybiphenyl 4-Methoxybiphenyl 4-Methoxybiphenyl is a biochemical.
Brand Name: Vulcanchem
CAS No.: 613-37-6
VCID: VC0516205
InChI: InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
SMILES: COC1=CC=C(C=C1)C2=CC=CC=C2
Molecular Formula: C13H12O
Molecular Weight: 184.23 g/mol

4-Methoxybiphenyl

CAS No.: 613-37-6

Inhibitors

VCID: VC0516205

Molecular Formula: C13H12O

Molecular Weight: 184.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-Methoxybiphenyl - 613-37-6

CAS No. 613-37-6
Product Name 4-Methoxybiphenyl
Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
IUPAC Name 1-methoxy-4-phenylbenzene
Standard InChI InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Standard InChIKey RHDYQUZYHZWTCI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)C2=CC=CC=C2
Appearance Solid powder
Boiling Point 157 °C AT 10 MM HG
Colorform PLATES FROM ALCOHOL
Density 1.0278 AT 100 °C/4 °C
Melting Point 90.0 °C
90 °C
Description 4-Methoxybiphenyl is a biochemical.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility INSOL IN WATER; SOL IN ETHER, ETHANOL
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-Methoxybiphenyl; NSC 3793; NSC-3793; NSC3793;
Reference 1: Lau PL, Allen RW, Styring P. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein J Org Chem. 2013 Dec 17;9:2886-97. doi: 10.3762/bjoc.9.325. eCollection 2013. PubMed PMID: 24367454; PubMed Central PMCID: PMC3869343.
2: Tsutsumi T, Amakura Y, Okuyama A, Tanioka Y, Sakata K, Sasaki K, Maitani T. Application of an ELISA for PCB 118 to the screening of dioxin-like PCBs in retail fish. Chemosphere. 2006 Oct;65(3):467-73. Epub 2006 Mar 10. PubMed PMID: 16530250.
3: Glaser R, Knotts N, Wu Z, Barnes CL. Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4'-Acetyl-4-Methoxybiphenyl (AMB). Cryst Growth Des. 2006;6(1):235-240. PubMed PMID: 19169419; PubMed Central PMCID: PMC2630165.
4: Lehmler HJ, Parkin S, Robertson LW. The three-dimensional structure of 3, 3', 5'-trichloro-4-methoxybiphenyl, a "coplanar" polychlorinated biphenyl (PCB) derivative. Chemosphere. 2002 Jan;46(3):485-8. PubMed PMID: 11829405.
5: Chandra A, Nair MG. Supercritical carbon dioxide extraction and quantification of bioactive neolignans from Magnolia virginiana flowers. Planta Med. 1995 Apr;61(2):192-5. PubMed PMID: 7753933.
6: Fry JR, Paterson P. Influence of the sulphation inhibitor, 2,6-dichloro-4-nitrophenol, on the production and conjugation, of 4-hydroxybiphenyl generated from 4-methoxybiphenyl by rat isolated hepatocytes. Biochem Pharmacol. 1987 Sep 15;36(18):3090-2. PubMed PMID: 3632729.
7: Fry JR. Influence of substrate concentration on the phase I and phase II metabolism of 4-methoxybiphenyl by rat isolated hepatocytes. Xenobiotica. 1987 Jun;17(6):751-8. PubMed PMID: 3630209.
8: Paterson P, Fry JR. Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or 4-methoxybiphenyl. Xenobiotica. 1985 Jun;15(6):493-502. PubMed PMID: 4036173.
9: Paterson P, Fry JR. The effect of ascorbic acid on the conjugation of 4-hydroxybiphenyl in rat isolated hepatocytes. Xenobiotica. 1983 Oct;13(10):607-10. PubMed PMID: 6673373.
10: Smith RV, Milton SA, Davis PJ. Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls. Appl Environ Microbiol. 1982 Jul;44(1):149-52. PubMed PMID: 6812499; PubMed Central PMCID: PMC241982.
11: Clark AM, El-Feraly FS, Li WS. Antimicrobial activity of phenolic constituents of Magnolia grandiflora L. J Pharm Sci. 1981 Aug;70(8):951-2. PubMed PMID: 7310672.
12: Fry JR. A comparison of biphenyl 4-hydroxylation and 4-methoxybiphenyl O-demethylation in rat liver microsomes. Biochem Pharmacol. 1981 Jul 15;30(14):1915-9. PubMed PMID: 7271882.
13: Maass WS, Hutzinger O. Metabolism of 4-chlorobiphenyl by lichens. Arch Environ Contam Toxicol. 1975-1976;3(4):470-8. PubMed PMID: 816260.
14: Bridges JW, Creaven PJ, Williams RT. The fluorescence of some biphenyl derivatives. Biochem J. 1965 Sep;96(3):872-8. PubMed PMID: 5862424; PubMed Central PMCID: PMC1207230.
PubChem Compound 11943
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator